molecular formula C12H17BrN2 B15322099 1-(2-Bromo-4-methylbenzyl)piperazine

1-(2-Bromo-4-methylbenzyl)piperazine

Cat. No.: B15322099
M. Wt: 269.18 g/mol
InChI Key: BDLXZUFXDJAPRY-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a bromine atom and a methyl group attached to a benzyl ring, which is further connected to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methylbenzyl)piperazine typically involves the reaction of 2-bromo-4-methylbenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methylbenzyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted benzylpiperazines.

    Oxidation: Benzylpiperazine carboxylic acid or benzylpiperazine aldehyde.

    Reduction: Benzylpiperazine.

Scientific Research Applications

1-(2-Bromo-4-methylbenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methylbenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Bromo-4-methylbenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-(2-Chloro-4-methylbenzyl)piperazine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

    1-(2-Bromo-4-ethylbenzyl)piperazine: Similar structure but with an ethyl group instead of a methyl group, affecting its chemical properties and applications.

    1-(2-Bromo-4-methoxybenzyl)piperazine: Contains a methoxy group, which can influence its solubility and reactivity.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its chemical and biological properties.

Properties

Molecular Formula

C12H17BrN2

Molecular Weight

269.18 g/mol

IUPAC Name

1-[(2-bromo-4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2/c1-10-2-3-11(12(13)8-10)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

BDLXZUFXDJAPRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCNCC2)Br

Origin of Product

United States

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